molecular formula C22H18N2OS B2892789 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide CAS No. 672934-66-6

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide

Katalognummer: B2892789
CAS-Nummer: 672934-66-6
Molekulargewicht: 358.46
InChI-Schlüssel: YYDLRPVSQUONMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Vergleich Mit ähnlichen Verbindungen

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide can be compared with other benzothiazole derivatives, such as:

Biologische Aktivität

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing benzothiazole moieties exhibit a range of biological activities including antibacterial, antifungal, antidiabetic, and anticancer properties. The specific compound this compound has been studied for its potential as an α-amylase inhibitor, which is significant in the management of diabetes.

Inhibitory Activity Against α-Amylase

A notable study evaluated the inhibitory potential of benzothiazole derivatives against α-amylase. The synthesized compounds were tested for their ability to inhibit this enzyme, which plays a crucial role in carbohydrate metabolism. The results indicated that this compound showed promising inhibitory activity.

Table 1: Inhibition Potency of Related Compounds

Compound Name% Inhibition at 50 μg/mL% Inhibition at 25 μg/mL% Inhibition at 12.5 μg/mL
This compound87.582.2779.94
Acarbose (Control)77.9671.1767.24

The compound exhibited a significant inhibition rate compared to the control (acarbose), suggesting its potential as a therapeutic agent for diabetes management .

Structure-Activity Relationship (SAR)

The SAR studies conducted revealed that modifications in the benzothiazole and dimethylbenzamide structures could enhance or diminish the biological activity. The presence of specific functional groups was correlated with increased α-amylase inhibition. Molecular docking studies further elucidated the binding interactions between the compound and the enzyme's active site.

Key Findings from Molecular Docking

  • Binding Affinity : The compound displayed strong binding affinity towards both human pancreatic α-amylase and Aspergillus oryzae α-amylase.
  • Interaction Sites : Key interactions included hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.

Case Studies

  • Antidiabetic Potential : A study highlighted the effectiveness of benzothiazole derivatives in lowering blood glucose levels in diabetic models, with this compound demonstrating significant efficacy.
  • Anticancer Activity : Preliminary investigations suggested that similar benzothiazole derivatives could inhibit tumor cell growth through apoptosis induction.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-7-12-18(15(2)13-14)21(25)23-17-10-8-16(9-11-17)22-24-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDLRPVSQUONMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.